biochanin A(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

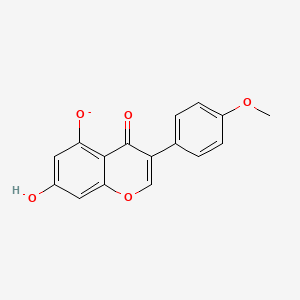

Biochanin A(1-) is conjugate base of biochanin A arising from selective deprotonation of the 7-hydroxy group; major species at pH 7.3. It is a conjugate base of a biochanin A.

Aplicaciones Científicas De Investigación

Anticancer Properties

Biochanin A exhibits promising anticancer effects across various types of cancer, including breast, prostate, lung, colon, and glioblastoma. The mechanisms underlying these effects involve modulation of multiple signaling pathways, apoptosis induction, and anti-inflammatory properties.

Case Studies and Findings

| Cancer Type | Study Model | Dose Used | Major Findings | Reference |

|---|---|---|---|---|

| Breast Cancer | MCF-7 cells | 10–50 μM | Induces apoptosis; inhibits NFκB signaling | Sehdev et al., 2009 |

| Prostate Cancer | LNCaP cells | 0.5–50 μM | Decreases PSA levels; affects androgen metabolism | Sun et al., 1998 |

| Lung Cancer | A549 cells | 5–40 μM | Reduces pro-inflammatory cytokines; inhibits growth | Wang et al., 2018 |

| Glioblastoma | U87MG cells | 20 μM | Decreases MMPs; enhances anti-cancer effects | Jain et al., 2011 |

| Colon Cancer | HCT-116 cells | 34 μM | Promotes apoptosis; enhances chemotherapeutic efficacy | Mahmoud et al., 2017 |

Endocrine Modulation

Biochanin A has been investigated for its effects on steroidogenesis and hormone regulation. It influences mitochondrial activity and promotes mitochondrial biogenesis, which is crucial for steroid hormone production.

Hormonal Effects

- Regulation of Steroidogenesis : In primary human granulosa cells, biochanin A enhances mitochondrial function and reduces reactive oxygen species (ROS) production, thereby promoting steroid hormone synthesis .

- Impact on Estrogen Receptors : Biochanin A interacts with estrogen receptors, showing both agonistic and antagonistic properties depending on concentration and cellular context .

Neuroprotective Effects

Recent studies indicate that biochanin A may have neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease.

Mechanisms of Neuroprotection

- Inhibition of BACE1 : Biochanin A effectively inhibits BACE1 activity in a dose-dependent manner, suggesting potential as a therapeutic agent for Alzheimer’s disease .

- Reduction of Oxidative Stress : By enhancing mitochondrial function and reducing ROS production, biochanin A may protect neuronal cells from oxidative damage .

Propiedades

Fórmula molecular |

C16H11O5- |

|---|---|

Peso molecular |

283.25 g/mol |

Nombre IUPAC |

7-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3/p-1 |

Clave InChI |

WUADCCWRTIWANL-UHFFFAOYSA-M |

SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O |

SMILES canónico |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.